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Compound of Interest

Compound Name: Famotidine HCl

Cat. No.: B048433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic

formulations of Famotidine HCl, a widely used histamine H2-receptor antagonist for the

treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

The data presented is compiled from publicly available bioequivalence studies and aims to offer

a comprehensive overview for researchers, scientists, and professionals involved in drug

development.

Comparative Pharmacokinetic Data
Bioequivalence of generic drugs is established by comparing their pharmacokinetic parameters

to a reference listed drug (RLD), typically the innovator product. The key parameters assessed

are the area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax). The 90% confidence intervals (CI) for the ratio of the generic product's

to the RLD's geometric means for both AUC and Cmax must fall within the range of 80.00% to

125.00%.

Below is a summary of pharmacokinetic data from several bioequivalence studies of 40 mg

famotidine tablets.
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In Vitro Dissolution Studies
Dissolution testing is a critical in vitro method used to assess the similarity of drug release from

different formulations. For famotidine tablets, dissolution is typically evaluated in multiple media

representing the pH conditions of the gastrointestinal tract.
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Study/Product Dissolution Medium Results

Teva Pharmaceuticals
0.1M Monobasic Potassium

Phosphate Buffer (pH 4.5)

The dissolution profiles of the

test and reference tablets were

similar, with more than the

labeled amount dissolved in 30

minutes.[1]

Prolepha Research B.V.

pH 1.2 HCl, pH 4.5 Acetate

Buffer, pH 6.8 Phosphate

Buffer

The dissolution profiles of the

test and reference products

were similar, with over 85%

dissolution within 15 minutes in

all media.[2]

Various Iraqi Market Brands 0.1N HCl

All tested brands and two

generic tablets met the USP

specification for dissolution,

with one brand showing 97%

release and a generic showing

79% release at 30 minutes.[3]

Various Pakistani Market

Brands

USP Apparatus 2, media not

specified

All three tested brands showed

more than 75% drug

dissolution within 30 minutes.

[4]

Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for famotidine tablets follows a standardized protocol to ensure

data integrity and reliability.

Study Design: The most common design is a single-dose, randomized, two-period, two-

sequence, crossover study.[2] This design minimizes individual subject variability. Studies are

often conducted under both fasting and fed conditions to assess the effect of food on drug

absorption.[5]

Subject Selection:
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Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically

between 18 and 55 years of age, with a body mass index (BMI) within a normal range.[6] All

subjects provide written informed consent.

Exclusion Criteria: History of significant medical conditions, allergies to famotidine or other

H2-receptor antagonists, recent use of other medications, and alcohol or drug abuse.[6]

Dosing and Washout Period: Subjects receive a single oral dose of either the test or reference

famotidine tablet (e.g., 40 mg) with a standardized volume of water after an overnight fast.[1][7]

A washout period of at least seven days is maintained between the two treatment periods to

ensure complete elimination of the drug from the body.[8]

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours).[1][7]

Plasma is separated and stored frozen until analysis.

Analytical Method: Plasma concentrations of famotidine are determined using a validated high-

performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric

(MS) detection.[8] The method must be validated for linearity, accuracy, precision, selectivity,

and stability.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t

(area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area

under the curve extrapolated to infinity) are calculated from the plasma concentration-time

data.[1] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-

transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the test and

reference product geometric means are calculated and must fall within the 80-125% range for

bioequivalence to be concluded.[8]

Dissolution Testing Protocol
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[1]

Dissolution Media: Testing is typically performed in multiple media to simulate the

gastrointestinal environment, including:

0.1 N HCl (pH 1.2)[2]
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Acetate buffer (pH 4.5)[2]

Phosphate buffer (pH 6.8)[2]

Procedure:

The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the degassed

dissolution medium and maintained at 37 ± 0.5°C.

One tablet is placed in each vessel, and the apparatus is started at a specified rotation

speed (e.g., 50 rpm).[1]

Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10,

20, 30, 45, and 60 minutes).

The concentration of dissolved famotidine in the samples is determined by a validated

analytical method, usually UV-Vis spectrophotometry or HPLC.

The percentage of drug dissolved at each time point is calculated.

Visualizations
Famotidine Signaling Pathway
Famotidine is a competitive antagonist of the histamine H2 receptor on the basolateral

membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the

production of gastric acid.
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Caption: Famotidine's competitive inhibition of the histamine H2 receptor.

Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a single-dose, crossover

bioequivalence study.
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Caption: Workflow of a typical crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

3. scielo.org.co [scielo.org.co]

4. iajps.com [iajps.com]

5. fda.gov [fda.gov]

6. ClinicalTrials.gov [clinicaltrials.gov]

7. accessdata.fda.gov [accessdata.fda.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Generic
Famotidine HCl Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048433#bioequivalence-studies-of-generic-
famotidine-hcl-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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